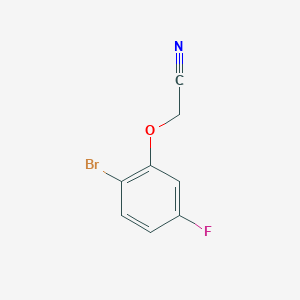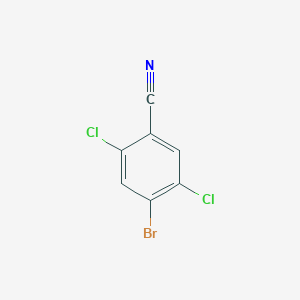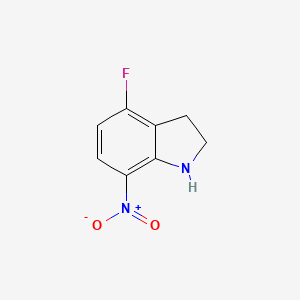
4-fluoro-7-nitro-2,3-dihydro-1H-indole
Vue d'ensemble
Description
4-Fluoro-7-nitro-2,3-dihydro-1H-indole (4FN-DHI) is a heterocyclic aromatic compound which has been studied for its potential applications in the field of medicinal chemistry. It is a synthetic derivative of indole, a naturally occurring aromatic compound found in many plants. 4FN-DHI has been studied for its potential applications in the synthesis of various drugs and for its possible use as an imaging agent.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells . The specific methods of application or experimental procedures, and the results or outcomes obtained are not specified in the sources.
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported for their anti-HIV-1 activity . Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one were found to be most active .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They can inhibit the growth of or destroy microorganisms, which makes them potentially useful in the treatment of infectious diseases.
Antitubercular Activity
Some indole derivatives have been found to have antitubercular activity . This means they could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been studied for their potential antidiabetic activity . They could potentially be used in the management of diabetes by helping to regulate blood sugar levels.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . They could potentially be used in the prevention or treatment of malaria.
Anticholinesterase Activities
Indole derivatives have shown anticholinesterase activities . This means they could potentially be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Neuroprotective Activity
Indole derivatives have been studied for their potential neuroprotective effects . They could potentially be used in the management of neurodegenerative diseases by helping to protect neurons from damage.
Antidepressant Activity
Some indole derivatives have shown antidepressant activity . This means they could potentially be used in the treatment of depression.
Anti-asthmatic Activity
Indole derivatives have been found to possess anti-asthmatic properties . They could potentially be used in the treatment of asthma.
Anti-epileptic Activity
Indole derivatives have been studied for their potential anti-epileptic activity . They could potentially be used in the management of epilepsy by helping to control seizures.
Anti-Parkinson Activity
Some indole derivatives have been found to have anti-Parkinson activity . This means they could potentially be used in the treatment of Parkinson’s disease.
Anti-Alzheimer Activity
Indole derivatives have shown anti-Alzheimer activities . This means they could potentially be used in the treatment of Alzheimer’s disease.
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities1.
Please note that this information is based on general properties of indole and its derivatives, and may not apply specifically to “4-fluoro-7-nitro-2,3-dihydro-1H-indole”. For detailed information about this specific compound, please refer to the relevant scientific literature or safety data sheets.
Propriétés
IUPAC Name |
4-fluoro-7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVIDRYITUVQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-7-nitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
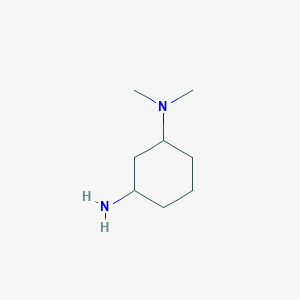
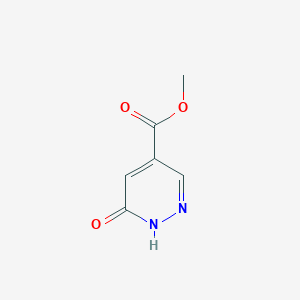
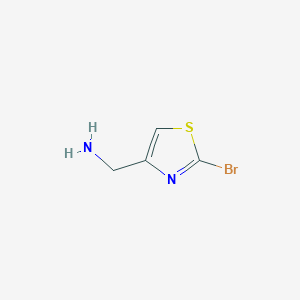
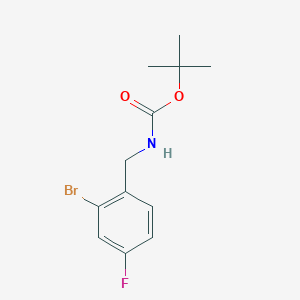
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
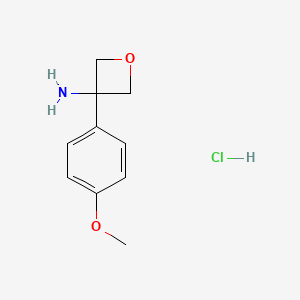
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
